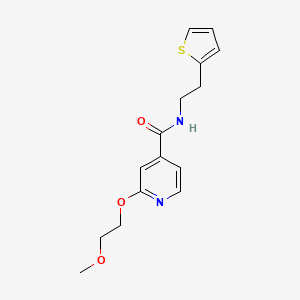

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide, also known as TAK-659, is a selective and potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Scientific Research Applications

Synthesis and Applications in Material Science and Pharmaceuticals

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide, as part of the broader chemical family that includes thiophene derivatives, has garnered interest in various scientific research domains, particularly in material science and pharmaceuticals. Thiophene-based compounds have demonstrated a wide range of biological activities and have been incorporated into the synthesis of polymers and small molecules with specific functional properties.

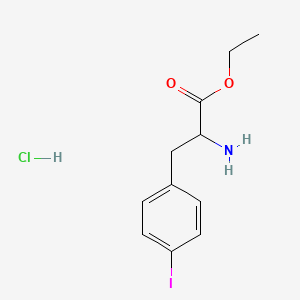

Antimicrobial and Antioxidant Studies : Thiophene derivatives, through their structural variations, have shown significant antimicrobial and antioxidant activities. For instance, compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates displayed excellent antibacterial and antifungal properties alongside profound antioxidant potential, as evidenced by in vitro screenings and ADME results indicating pharmaceutical properties (K. Raghavendra et al., 2016).

Dye-Sensitized Solar Cells : Thiophene derivatives have been explored for their potential in enhancing the efficiency of dye-sensitized solar cells. Specifically, 3,4-ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules were synthesized, achieving a notable solar-to-energy conversion efficiency, showcasing the material's potential in renewable energy technologies (Wei-Hsin Liu et al., 2008).

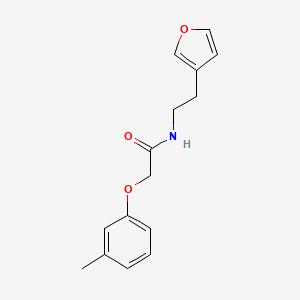

Coupling Reactions and Synthesis of Complex Molecules : The versatility of thiophene derivatives in chemical synthesis is highlighted by studies on isonicotinamides carrying N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl substituents. These studies reveal the potential for cyclization induced by electrophiles to produce spirocyclic compounds or doubly spirocyclic compounds, where both the nucleophilic and electrophilic heterocycles are dearomatised, indicating a pathway for generating complex molecular architectures (H. Brice & J. Clayden, 2009).

Organocatalysis in Green Chemistry : The exploration of isonicotinic acid in organocatalysis for the green synthesis of pyranopyrazoles underlines the role of thiophene derivatives in promoting environmentally friendly chemical reactions. This approach exemplifies the integration of thiophene chemistry into sustainable synthesis processes, offering efficient methods for preparing complex organic compounds (M. Zolfigol et al., 2013).

properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-19-8-9-20-14-11-12(4-6-16-14)15(18)17-7-5-13-3-2-10-21-13/h2-4,6,10-11H,5,7-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXONBZQJGBRFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2696439.png)

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2696444.png)

![1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2696449.png)

![4-chloro-N-[(4-fluorophenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2696451.png)